molecular formula C25H22N4O2 B11449690 4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11449690
M. Wt: 410.5 g/mol
InChI Key: TZIJLPMXDALJIU-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole with 4-methylbenzaldehyde in the presence of a base can lead to the formation of the desired compound. Industrial production methods often involve the use of green solvents and catalysts to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research indicates its potential use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. Molecular docking studies have shown that it can effectively bind to targets like cyclooxygenase-2 (COX-2), making it a potential anti-inflammatory agent .

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, 4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide exhibits unique properties due to its specific functional groups. Similar compounds include:

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H22N4O2/c1-15-7-11-18(12-8-15)27-24(31)22-16(2)26-25-28-20-5-3-4-6-21(20)29(25)23(22)17-9-13-19(30)14-10-17/h3-14,23,30H,1-2H3,(H,26,28)(H,27,31)

InChI Key

TZIJLPMXDALJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)O)C

Origin of Product

United States

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